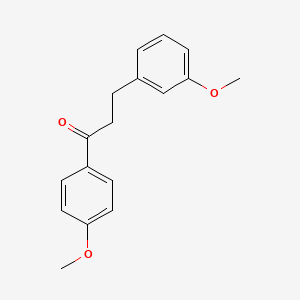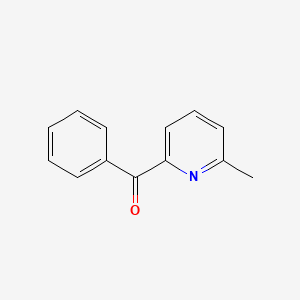
4'-Methoxy-3-(3-methoxyphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-Methoxy-3-(3-methoxyphenyl)propiophenone” is an organic compound . It is a derivative of Guaiacol, a precursor to various flavorants .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by a reaction with 3-methoxybenzaldehyde and oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid .Molecular Structure Analysis
The molecular formula of this compound is C17H18O3 . The InChI code is 1S/C17H18O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,8,11H2,1-2H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with C22H38Br2N2Ni2O2S4(2+) *2Br(1-) and sodium tertiary butoxide in toluene at 140°C for 24 hours in an inert atmosphere .Physical And Chemical Properties Analysis
This compound is a colorless oil . It has a density of 1.1±0.1 g/cm3, a boiling point of 392.4±25.0 °C at 760 mmHg, and a flash point of 175.3±16.7 °C . It also has a molar refractivity of 72.1±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
This compound has been identified as a caffeine metabolite with significant antioxidant properties . It can be used in research to explore the mechanisms of oxidative stress and the potential therapeutic effects of antioxidants in the prevention of diseases related to oxidative damage .
Biomarker for Coffee Consumption
Due to its origin as a caffeine metabolite, it serves as a sensitive biomarker for the consumption of coffee. This application is crucial in nutritional studies and epidemiological research to correlate coffee intake with health outcomes .
Prostaglandin E2 Inhibition
The compound has been shown to inhibit the production of prostaglandin E2 (PGE2) , which is involved in inflammation and pain. This application is particularly relevant in the development of new anti-inflammatory drugs .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of propiophenone , which is used in the synthesis of a variety of pharmaceutical drugs . .
Mode of Action
As a derivative of propiophenone , it may share some of the chemical properties and interactions of its parent compound.
Biochemical Pathways
Given its structural similarity to propiophenone , it may potentially influence similar biochemical pathways.
Pharmacokinetics
It is known that the compound is a colorless oil , which may influence its absorption and distribution.
Result of Action
As a derivative of propiophenone , it may have similar effects, but this has not been confirmed
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is a colorless oil , which may have implications for its stability under different environmental conditions.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-5,7-10,12H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUWKHPHIOLEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505623 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
75849-20-6 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)






